1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride

synthetic methodology process chemistry building block procurement

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (CAS 2580207-01-6, C₆H₉ClN₂O₂, MW 176.6) is a conformationally constrained, saturated bicyclic imide bearing a bridgehead 1-amino group. It serves as the pivotal synthetic intermediate for accessing the 3-azabicyclo[3.1.1]heptane scaffold—a recognized saturated bioisostere of meta-substituted pyridines and arenes—and has been used as a precursor to monoprotected bicyclic diamines, bridged thalidomide analogs, and PROTAC components.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6
CAS No. 2580207-01-6
Cat. No. B2422437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride
CAS2580207-01-6
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6
Structural Identifiers
SMILESC1C2CC1(C(=O)NC2=O)N.Cl
InChIInChI=1S/C6H8N2O2.ClH/c7-6-1-3(2-6)4(9)8-5(6)10;/h3H,1-2,7H2,(H,8,9,10);1H
InChIKeyQHNBKZLTNFLNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (CAS 2580207-01-6): Sourcing Guide for a Differentiated Bicyclic Building Block


1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (CAS 2580207-01-6, C₆H₉ClN₂O₂, MW 176.6) is a conformationally constrained, saturated bicyclic imide bearing a bridgehead 1-amino group . It serves as the pivotal synthetic intermediate for accessing the 3-azabicyclo[3.1.1]heptane scaffold—a recognized saturated bioisostere of meta-substituted pyridines and arenes—and has been used as a precursor to monoprotected bicyclic diamines, bridged thalidomide analogs, and PROTAC components [1][2]. Unlike the parent 3-azabicyclo[3.1.1]heptane hydrocarbon, the 2,4-dione oxidation state and 1-amino substituent provide two chemically orthogonal handles (imide and primary amine) that enable selective, sequential derivatization not possible with simpler analogs [1].

Why 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride Cannot Be Replaced by Generic Bicyclic or Monocyclic Analogs


Substituting this compound with a seemingly similar bicyclic amine or imide building block—such as 3-azabicyclo[3.1.0]hexane-2,4-dione, piperidine-2,6-dione (the glutarimide core of thalidomide), or even the parent 3-azabicyclo[3.1.1]heptane—introduces critical differences in conformational constraint, exit vector geometry, chemical reactivity, and downstream biological performance [1][2]. The 1-amino group is installed via a diastereoselective Strecker reaction and is integral to the subsequent intramolecular imide formation; removing or relocating it eliminates the validated synthetic route [1]. Furthermore, the [3.1.1] bridgehead architecture yields physicochemical properties (logD, solubility, metabolic stability) that differ substantially from both the aromatic pyridine it replaces and the ring-contracted [3.1.0]hexane scaffold, as demonstrated in direct head-to-head comparisons [2][3]. Generic substitution therefore risks both synthetic failure and unpredictable structure–property relationships in the final target molecule.

Quantitative Differentiation Evidence for 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride


Scalable Multigram Synthesis: 48% Overall Yield on 30 g Scale vs. Unvalidated Bicyclic Scaffolds

A validated four-step synthetic route to 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been published with a demonstrated 48% overall yield on up to 30 g scale using a diastereoselective Strecker reaction followed by intramolecular imide formation [1]. In contrast, most alternative 3-azabicyclo[3.1.1]heptane derivatives lack published multigram procedures with defined yields, and the ring-contracted 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold requires different, often lower-yielding synthetic strategies [2]. This established scalability de-risks procurement for medicinal chemistry campaigns requiring gram-to-decagram quantities of the key intermediate.

synthetic methodology process chemistry building block procurement

Physicochemical Superiority of 3-Azabicyclo[3.1.1]heptane Core over Pyridine: Solubility, Lipophilicity, and Metabolic Stability Head-to-Head

In a direct head-to-head comparison, replacing the pyridine ring of the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility by >12-fold (29 μM vs. 365 μM), reduced experimental lipophilicity (logD: >4.5 vs. 3.8), and dramatically improved metabolic stability in human liver microsomes (CLint: 517 vs. 47 μL min⁻¹ mg⁻¹; t₁/₂: 3.2 vs. 35.7 min) [1]. These improvements are attributed to the increased fraction of sp³-hybridized carbons (Fsp³) and saturation of the heterocyclic ring, a feature inherent to the 3-azabicyclo[3.1.1]heptane scaffold but absent in pyridine-based analogs.

physicochemical profiling bioisostere validation drug discovery ADME

Aromatase Inhibition: >140-Fold Potency Gain of 3-Azabicyclo[3.1.1]heptane-2,4-diones over the Clinical Agent Aminoglutethimide

In a comparative in vitro study, 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione derivatives (2g, 1h) inhibited human placental aromatase with >140-fold greater potency than the clinically used aromatase inhibitor aminoglutethimide [3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, AG] [1]. The unsubstituted 3-azabicyclo[3.1.0]hexane-2,4-dione analog (9a) showed only a modest improvement over AG (Ki = 1.2 μM vs. 1.8 μM), whereas the substituted [3.1.1]heptane derivatives achieved far greater potency gains, demonstrating that the [3.1.1] bridgehead geometry—as opposed to the [3.1.0] system—is critical for optimal aromatase inhibition.

aromatase inhibition endocrine therapy oncology structure–activity relationship

Dual-Handle Derivatization: Conversion to Three Distinct High-Value Chemotypes from a Single Intermediate

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been experimentally demonstrated to yield three distinct classes of downstream products from a single intermediate: (i) monoprotected bicyclic 1,3-diamines via imide reduction and amine protection; (ii) bridged thalidomide analogs via N-functionalization of the imide nitrogen with a phthalimide or isoindolinone moiety; and (iii) precursors for proteolysis-targeting chimeras (PROTACs) incorporating the thalidomide-like cereblon-binding motif [1]. This contrasts with simpler bicyclic amines (e.g., 3-azabicyclo[3.1.1]heptane) that lack the imide carbonyls required for thalidomide analog formation, and with piperidine-2,6-dione (thalidomide itself) which lacks the conformational rigidity and exit vector geometry of the bicyclic system.

PROTAC design thalidomide analogs bicyclic diamines medicinal chemistry diversification

Conformational Constraint Advantage: Defined N-to-Bridgehead Exit Vector vs. Flexible Piperidine-2,6-dione

The 3-azabicyclo[3.1.1]heptane scaffold provides a rigid, defined spatial relationship between the bridgehead substituent (position 1) and the ring nitrogen (position 3), mimicking the 1,3-disubstitution pattern of meta-substituted pyridines and arenes with an N-to-bridgehead distance of approximately 2.4 Å and a bridgehead angle of ~110–120° [1][2]. In contrast, piperidine-2,6-dione—the core of thalidomide and aminoglutethimide—is a conformationally flexible six-membered ring with variable substituent geometry. The [3.1.1] bridgehead constrains the 1-amino group into a predictable orientation, enabling rational structure-based design, whereas the flexible piperidine system introduces conformational entropy that complicates binding mode prediction.

conformational restriction exit vector geometry scaffold hopping structure-based drug design

Procurement-Driven Application Scenarios for 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride


PROTAC Linker Design: Cereblon-Recruiting Bicyclic Thalidomide Analogs

For PROTAC development programs requiring a cereblon E3 ligase ligand, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride serves as the direct precursor to bridged thalidomide analogs. The imide moiety (positions 2,4) provides the glutarimide pharmacophore required for cereblon binding, while the bridgehead 1-amino group enables orthogonal conjugation to the target-protein ligand via amide or urea linkages. This is supported by the experimental synthesis of a series of bicyclic thalidomide analogs from this intermediate, as reported in the multigram-scale methodology [1]. Procurement of this single building block thus enables access to a focused library of conformationally constrained cereblon ligands with defined exit vector geometry.

Bioisosteric Replacement of meta-Substituted Pyridines in Lead Optimization

In drug discovery campaigns where a meta-substituted pyridine ring has been identified as a metabolic liability or solubility-limiting structural feature, the 3-azabicyclo[3.1.1]heptane scaffold—accessible via reduction of the 2,4-dione intermediate—provides a validated saturated bioisostere. The quantitative evidence from the Rupatadine case study demonstrates that this replacement increases solubility by >12-fold (29→365 μM), reduces logD by ≥0.7 units, and improves microsomal half-life by >11-fold (3.2→35.7 min) [2]. The 1-amino group on the target compound can be exploited for further diversification after scaffold installation.

Aromatase Inhibitor Development: Differentiated Scaffold for Endocrine Oncology

Research groups pursuing next-generation aromatase inhibitors for hormone-dependent breast cancer can leverage the 3-azabicyclo[3.1.1]heptane-2,4-dione scaffold, which has demonstrated >140-fold potency improvement over the clinical agent aminoglutethimide in human placental aromatase assays [3]. The target compound provides the core 2,4-dione oxidation state required for aromatase inhibition, with the 1-amino group serving as a synthetic handle for introducing the 4-aminophenyl substituent (via N-arylation) and the imide nitrogen (position 3) available for N-alkylation with cyclohexyl or cyclohexylmethyl groups to achieve the optimal potency profile.

Parallel Synthesis of Bicyclic 1,3-Diamine Building Block Libraries

For medicinal chemistry groups building fragment or lead-like libraries, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride enables the preparation of monoprotected bicyclic 1,3-diamines—rigid diamine scaffolds with orthogonal protecting group strategies—in multigram quantities [1]. The imide reduction (LiAlH₄) yields the saturated 3-azabicyclo[3.1.1]heptane core while preserving the bridgehead amine, which can be orthogonally protected (e.g., Boc, Cbz) relative to the secondary ring amine. This provides a differentiated diamine building block with defined N–N distance and angle, distinct from flexible 1,3-propanediamine or piperazine scaffolds commonly used in parallel synthesis.

Quote Request

Request a Quote for 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.